molecular formula C19H18FN3O5 B2617919 ethyl 3-(5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)propanoate CAS No. 1396813-72-1

ethyl 3-(5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)propanoate

Cat. No.: B2617919
CAS No.: 1396813-72-1
M. Wt: 387.367
InChI Key: BRYDYHBCOKOJEM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups such as an ester, an oxadiazole ring, and a methoxyphenyl group . These functional groups could potentially give the compound unique chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the oxadiazole ring and the ester group would likely make the compound fairly rigid, while the methoxyphenyl group could potentially engage in pi-stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by its functional groups. For example, the ester could potentially undergo hydrolysis or transesterification reactions, while the oxadiazole ring might be able to participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and the oxadiazole ring would likely make the compound fairly polar, which could influence its solubility and boiling point .

Scientific Research Applications

  • Copolymerization with Styrene : This compound has been used in the synthesis of novel copolymers. Kharas et al. (2016, 2017) synthesized novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which were then copolymerized with styrene. These copolymers were characterized by CHN elemental analysis, IR, 1H- and 13C-NMR, GPC, DSC, and TGA. The decomposition of these copolymers occurred in a two-step process at high temperatures, suggesting potential applications in materials resistant to thermal degradation (Kharas et al., 2016), (Kharas et al., 2017).

  • Electron-Transporting Material for OLEDs : Liu et al. (2015) synthesized a novel alcohol-soluble electron-transporting small-molecule material comprising oxadiazole and arylphosphine oxide moieties for use in organic light-emitting diodes (OLEDs). This compound showed excellent thermal stability and a high glass transition temperature, making it a promising candidate for fully solution-processed multilayer OLEDs (Liu et al., 2015).

  • Synthesis of Oxadiazole-Based Scaffolds : Nazir et al. (2018) investigated the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These compounds were evaluated as potential urease inhibitors and showed potent inhibition, suggesting their application in therapeutic drug design (Nazir et al., 2018).

  • Hole-Blocking Material in Organic Electronics : Wang et al. (2001) focused on the synthesis and structure of bis(1,3,4-oxadiazole) systems for use as hole-blocking materials in organic light-emitting diodes. These materials, including pyridine- and oxadiazole-containing compounds, were found to improve the efficiency of the LEDs, indicating their potential in organic electronic applications (Wang et al., 2001).

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. Given the interesting structure of this compound, it could potentially have a variety of applications in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

ethyl 3-[5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O5/c1-3-27-17(25)8-9-23-11-13(5-7-16(23)24)19-21-18(22-28-19)12-4-6-15(26-2)14(20)10-12/h4-7,10-11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYDYHBCOKOJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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